rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans
Description
rac-(3R,4S)-4-Phenylpyrrolidine-3-carboxamide, trans is a pyrrolidine derivative featuring a phenyl group at the 4-position and a carboxamide moiety at the 3-position. The trans configuration places these substituents on opposite sides of the five-membered ring. This compound is part of a broader class of bicyclic and substituted pyrrolidines used in medicinal chemistry as building blocks for drug discovery . Its racemic nature (a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers) distinguishes it from enantiopure analogs, which may exhibit divergent pharmacological properties.
Properties
CAS No. |
2307780-88-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine is reacted with a carboxylic acid or its derivative (e.g., an acid chloride or an ester).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. Catalysts and reagents are often optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the pyrrolidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the carboxamide group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one of the substituents (e.g., the phenyl group) is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenyl ketones or phenyl carboxylic acids, while reduction of the carboxamide group can yield primary amines.
Scientific Research Applications
Overview
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans is a chiral compound with significant potential in various scientific and medicinal applications. Its unique structural features, including a pyrrolidine ring and a carboxamide functional group, contribute to its biological activities and utility in synthetic chemistry. This article explores its applications across different fields, supported by data tables and case studies.
Pharmaceutical Development
This compound has been studied for its potential as a therapeutic agent. Preliminary research indicates its role as a modulator of the glucocorticoid receptor, which could be beneficial in treating conditions related to inflammation and autoimmune diseases.
Case Study : In a study examining glucocorticoid signaling pathways, rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide demonstrated promising results in modulating gene expression related to stress responses.
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the creation of various derivatives with distinct biological activities. Researchers utilize it to synthesize complex organic molecules and pharmaceuticals.
Synthesis Overview :
- Starting Materials : Commonly derived from pyrrolidine derivatives.
- Key Reactions :
- Nitration : Introduction of functional groups.
- Chiral Resolution : Use of chiral auxiliaries to achieve desired enantiomeric forms.
Research indicates that rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide interacts with several biological targets, influencing their activities. It has been shown to bind to neurotransmitter receptors and enzymes, potentially altering signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Receptor Binding | Interacts with glucocorticoid receptors | Anti-inflammatory treatments |
| Enzyme Modulation | Alters enzyme activity through binding | Drug development in metabolic disorders |
| Neuropharmacological Effects | Influences neurotransmitter signaling pathways | Treatment of neurological disorders |
Industrial Applications
In addition to its research applications, rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its chemical stability and reactivity make it valuable in synthetic pathways for producing other compounds.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Functional Group Variations at Position 3
The carboxamide group in the target compound contrasts with carboxylic acid or ester functionalities in analogs. For example:
- rac-(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride : The carboxylic acid group enhances hydrophilicity but may reduce membrane permeability due to ionization at physiological pH. Its hydrochloride salt improves solubility .
- rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate : The ester group increases lipophilicity, favoring passive diffusion, but is prone to hydrolysis in vivo .
Substituent Variations on the Aromatic Ring
Substituents on the phenyl ring significantly influence physicochemical and biological properties:
- Electron-Withdrawing Groups (e.g., Cl) : Increase lipophilicity and may enhance receptor binding via hydrophobic interactions .
- Electron-Donating Groups (e.g., OH, OCH₃) : Improve aqueous solubility but may introduce susceptibility to metabolic oxidation .
- Steric Modifiers (e.g., o-Tolyl) : Alter binding pocket interactions due to steric hindrance .
Stereochemical and Salt Form Differences
- Racemic vs. Enantiopure Forms : The racemic nature of the target compound may reduce selectivity compared to single-enantiomer analogs, which often exhibit higher potency .
- Salt Forms : Hydrochloride salts (e.g., in ) improve solubility but add molecular weight and may affect crystallinity.
Pharmacological Implications
- Carboxamide vs.
- Chlorine vs. Hydroxyl Substituents : Chlorine enhances blood-brain barrier penetration in CNS-targeted drugs, while hydroxyl groups favor renal excretion .
Biological Activity
The compound rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans, is a chiral amine that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide involves several steps, typically starting from commercially available precursors. A notable method includes the use of aziridinium ion intermediates to achieve high yields and enantioselectivity. The process can be summarized as follows:
- Starting Materials : (R)-styrene oxide and 3-(benzylamino)propionitrile.
- Reaction Steps :
- Formation of aziridinium ion.
- Regioselective chlorination.
- Nitrile anion cyclization.
- Yield : Achieved an overall yield of 84% for the target compound .
Biological Activity
The biological activity of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide is primarily associated with its role as a modulator in various biochemical pathways.
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth processes.
- Receptor Interaction : It may act on various receptors, influencing neurotransmitter release and neuronal activity.
Case Studies
Several studies have investigated the biological effects of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide:
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity.
- Antimicrobial Activity : Research has shown that rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Reduced oxidative stress in neuronal cells |
| Study 2 | Antimicrobial | Effective against specific bacterial strains |
| Study 3 | Enzyme Inhibition | Modulated activity of key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
